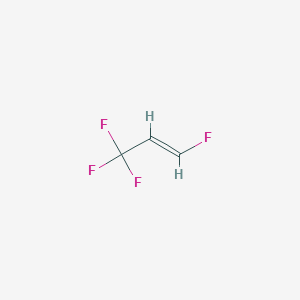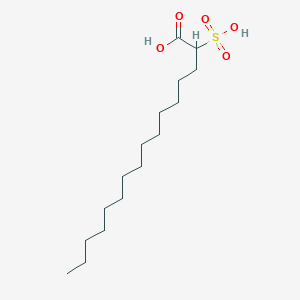
2-Sulphopalmitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulphopalmitic acid is a molecule that has been studied for its biochemical and physiological effects. This molecule is a sulfated fatty acid that is found in the brain and other tissues. It has been shown to have potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Sulphopalmitic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and death.
Efectos Bioquímicos Y Fisiológicos
2-Sulphopalmitic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Sulphopalmitic acid in lab experiments is that it is a relatively stable molecule that can be easily synthesized. However, one limitation is that it is not widely available commercially and must be synthesized in the lab.
Direcciones Futuras
There are many potential future directions for research on 2-Sulphopalmitic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of 2-Sulphopalmitic acid in the treatment of other diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Sulphopalmitic acid and its effects on different signaling pathways.
Métodos De Síntesis
The synthesis of 2-Sulphopalmitic acid involves the sulfation of palmitic acid. Palmitic acid is first activated with a reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sulfur trioxide (SO3) to form 2-Sulphopalmitic acid. This reaction can be performed in a variety of solvents, including chloroform, dichloromethane, and tetrahydrofuran.
Aplicaciones Científicas De Investigación
2-Sulphopalmitic acid has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
1782-10-1 |
|---|---|
Nombre del producto |
2-Sulphopalmitic acid |
Fórmula molecular |
C16H32O5S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21) |
Clave InChI |
CJAJEZSCULAKCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
Otros números CAS |
1782-10-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



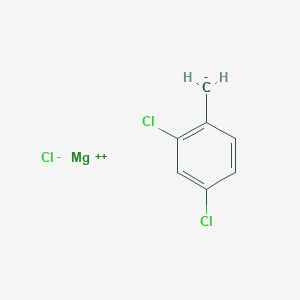
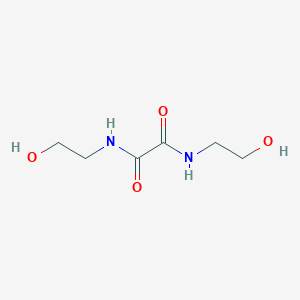
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
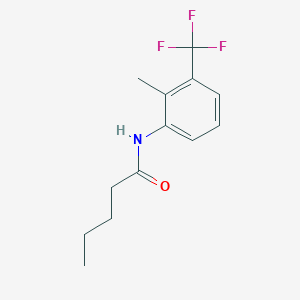
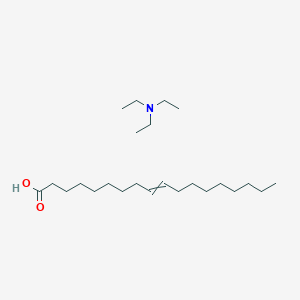
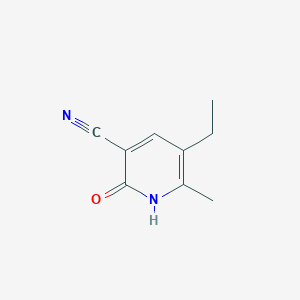
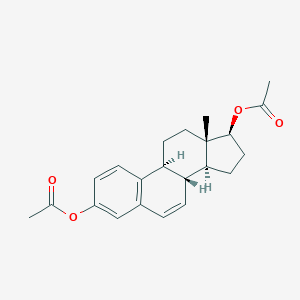
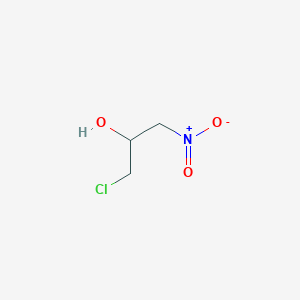
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
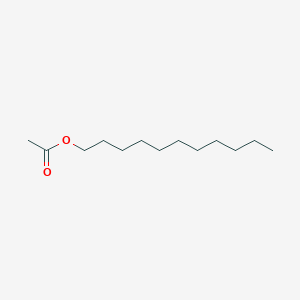
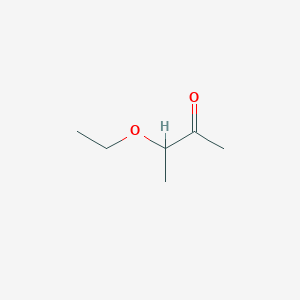
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
